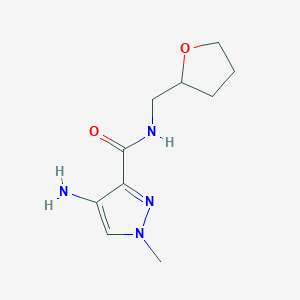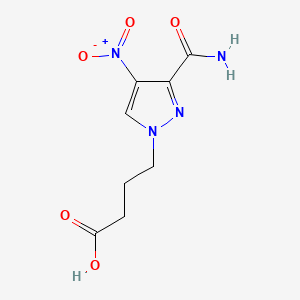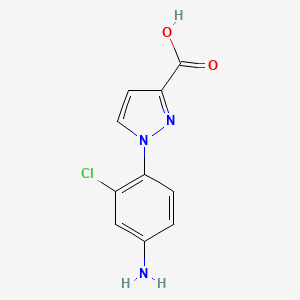
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methyl group, and a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C10H16N4O2, and it has a molecular weight of 224.26 g/mol .
Preparation Methods
The synthesis of 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and methyl groups. The tetrahydrofuran-2-ylmethyl group is then attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide: This compound has a similar structure but differs in the position of the methyl group and the nature of the substituent on the pyrazole ring.
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group on the pyrazole ring.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-amino-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-14-6-8(11)9(13-14)10(15)12-5-7-3-2-4-16-7/h6-7H,2-5,11H2,1H3,(H,12,15) |
InChI Key |
GSYGHTGDOLOKPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2CCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N'-[(3E)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10907332.png)
![ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907339.png)
![6-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B10907345.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline](/img/structure/B10907353.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B10907377.png)
![Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10907386.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B10907397.png)
![methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907398.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10907409.png)
![Ethyl 7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10907419.png)
![(5Z)-3-ethyl-5-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10907425.png)
![4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10907430.png)
